molecular formula C14H16N2O4 B13145761 Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate CAS No. 7474-75-1

Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate

Cat. No.: B13145761
CAS No.: 7474-75-1
M. Wt: 276.29 g/mol
InChI Key: AZRITKQLVCDVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the phthalimide moiety may produce phthalic acid derivatives .

Scientific Research Applications

Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phthalimide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)pentanoate
  • Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)hexanoate
  • Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)heptanoate

Uniqueness

Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate is unique due to its specific molecular structure, which combines an ethyl ester group, an amino group, and a phthalimide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

7474-75-1

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate

InChI

InChI=1S/C14H16N2O4/c1-2-20-14(19)11(15)7-8-16-12(17)9-5-3-4-6-10(9)13(16)18/h3-6,11H,2,7-8,15H2,1H3

InChI Key

AZRITKQLVCDVCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.